6-Fluoro-2-phenyl-1,3-benzothiazole
Description
6-Fluoro-2-phenyl-1,3-benzothiazole is a benzothiazole derivative characterized by a fluorine substituent at the 6-position and a phenyl group at the 2-position of the bicyclic benzothiazole core. Benzothiazoles are renowned for their diverse pharmacological activities, including antiviral, antitumor, antifungal, and central nervous system (CNS)-targeting properties .
Properties
CAS No. |
1629-94-3 |
|---|---|
Molecular Formula |
C13H8FNS |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8FNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MBDZJNBYKCQZLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
Other CAS No. |
1629-94-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituent variations at the 2- and 6-positions significantly influence molecular planarity, solubility, and biological activity. Key analogs include:
Planarity and Binding Affinity :
Lipophilicity and Bioavailability :
- Fluorine at the 6-position enhances lipophilicity compared to methoxy or hydroxy groups, improving CNS penetration .
- Methoxy groups (e.g., in 6-methoxy-2-(2-fluorophenyl)-1,3-benzothiazole) increase polarity, which may limit blood-brain barrier permeability .
Neuroimaging and Alzheimer’s Disease
- 6-Methyl-2-(4’-fluorophenyl)-1,3-benzothiazole ([¹⁸F]5): Demonstrated high affinity for Aβ fibrils in Alzheimer’s disease (AD) models. Its methyl group at position 6 improved pharmacokinetics compared to methoxy or hydroxy analogs, with faster clearance from non-target tissues .
- Fluorine’s electronegativity may enhance binding specificity to amyloid plaques .
Antimicrobial and Anticancer Activity
- 5-Chloro-2-phenyl-1,3-benzothiazole : Exhibited antitumor activity, with chlorine enhancing electrophilic reactivity for DNA interaction .
Preparation Methods
Reaction Mechanism and Conditions
The most direct route to 6-fluoro-2-phenyl-1,3-benzothiazole involves the base-mediated condensation of 2-fluoroaniline with phenyl isothiocyanate. This method, adapted from a metal-free protocol, proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Intramolecular cyclization follows, facilitated by the ortho-fluorine acting as a leaving group, resulting in thiazole ring closure (Figure 1).
Procedure :
- Reactants : 2-Fluoroaniline (1.0 equiv), phenyl isothiocyanate (1.5 equiv).
- Base : Potassium carbonate (2.5 equiv).
- Solvent : 2-Butanol.
- Conditions : 80°C, 16–18 hours under aerobic conditions.
- Workup : Dilution with water, ethyl acetate extraction, and recrystallization from ethanol.
This method achieves moderate to high yields (67–98%) depending on stoichiometry and solvent. The fluorine at position 6 is retained from the starting aniline, while the phenyl group at position 2 originates from the isothiocyanate.
Characterization and Yield Optimization
The product is characterized by:
- 1H NMR : Aromatic protons appear as multiplet signals between δ 7.40–8.75 ppm, with the absence of NH2 peaks confirming cyclization.
- Mass Spectrometry : Molecular ion peaks align with the expected m/z for C13H9FN2S (e.g., [M+H]+ = 245.05).
- Melting Point : 166–177°C.
Optimization trials indicate that increasing the isothiocyanate-to-aniline ratio to 1.5:1 improves yields to 85–98%.
Cyclization of Substituted Anilines via Thiocyanate-Halogenation
Classical Gabriel Synthesis
The Gabriel synthesis, a traditional route to benzothiazoles, involves cyclization of anilines with ammonium thiocyanate and halogenating agents. For this compound, this method requires post-synthetic modification to introduce the phenyl group.
Procedure :
- Formation of 2-Amino-6-fluorobenzothiazole :
- Introduction of Phenyl Group :
While this route is reliable for amino-substituted benzothiazoles, the need for palladium catalysis and multi-step synthesis limits its efficiency for phenyl substitution.
Alternative Methods and Emerging Strategies
Hurd-Morrow Reaction
The Hurd-Morrow reaction, involving aniline and carbon disulfide under basic conditions, offers a niche pathway. However, adapting it for 6-fluoro-2-phenyl derivatives requires pre-functionalized starting materials, which are synthetically challenging.
Post-Functionalization of 2-Chlorobenzothiazoles
A speculative route involves:
- Synthesis of 2-Chloro-6-fluorobenzothiazole : Via chlorination of 2-aminobenzothiazole (Sandmeyer reaction).
- Phenyl Group Introduction : Ullmann coupling with iodobenzene under CuI catalysis.
This method remains less favorable due to low yields and harsh conditions.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-fluoro-2-phenyl-1,3-benzothiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives are typically synthesized via cyclization reactions using halogenated precursors. For example, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was synthesized by treating hydrazine derivatives with the Vilsmeier-Haack reagent (DMF/POCl₃) under controlled temperatures (60–65°C for 2.5 hours). Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) is also effective for fused derivatives like imidazo[2,1-b][1,3]benzothiazole . Optimization involves adjusting solvent polarity, catalyst ratios, and reaction time to enhance yield and purity.
Q. How is the structural characterization of this compound derivatives performed?
- Methodological Answer : X-ray crystallography (using SHELX software ) is critical for resolving bond lengths, dihedral angles, and intermolecular interactions. For example, asymmetric units in crystal structures reveal π–π stacking (centroid distances: ~3.7 Å) and C–H···π interactions . Complementary techniques include:
- IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine-induced deshielding) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for asymmetric units in benzothiazole derivatives?
- Methodological Answer : Asymmetric units often contain two crystallographically independent molecules (A and B) with slight conformational differences (e.g., dihedral angle variations of 6.5° vs. 6.4° between benzothiazole and phenyl rings). These discrepancies complicate refinement; SHELXL is used to model anisotropic displacement parameters. Non-classical interactions (e.g., weak π–π stacking) require high-resolution data (<1.0 Å) to avoid overinterpretation .
Q. How do substituents on the benzothiazole core influence biological activity, and how can this be validated experimentally?
- Methodological Answer : Fluorine at position 6 enhances lipophilicity, improving membrane permeability for antiviral or antitumor applications . To validate:
- Docking studies : Compare binding affinities of derivatives (e.g., thiourea analogs) with target proteins (e.g., HIV-1 protease) .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines and validate via structure-activity relationship (SAR) models .
Q. How can contradictory results in biological activity data be addressed?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and controls.
- Dose-response curves : Ensure linearity across concentrations to avoid false negatives/positives .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
